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Compound of Interest

Compound Name: 2-(4-Aminophenyl)acetamide

Cat. No.: B1267592 Get Quote

Spectroscopic Profile of 2-(4-
Aminophenyl)acetamide: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-(4-
Aminophenyl)acetamide, also known as 4'-aminoacetanilide. It is intended for researchers,

scientists, and professionals in drug development who utilize spectroscopic techniques for the

identification and characterization of organic compounds. This document presents Fourier-

transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and

mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-(4-Aminophenyl)acetamide.

FTIR Spectroscopy
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Wavenumber (cm⁻¹) Assignment Functional Group

3368 - 3280 N-H stretching Amide and Amine

3126 - 3061 C-H stretching Aromatic

1651 C=O stretching Amide I

1597 N-H bending Amine

1558 N-H bending Amide II

1516 C=C stretching Aromatic

1442 C-H bending CH₃

1373 C-N stretching Aromatic amine

1265 C-N stretching Amide III

833 C-H out-of-plane bending p-disubstituted benzene

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.47 s 1H -NH- (Amide)

7.21 d, J=8.4 Hz 2H
Ar-H (ortho to -

NHCOCH₃)

6.53 d, J=8.4 Hz 2H Ar-H (ortho to -NH₂)

4.87 s 2H -NH₂ (Amine)

1.98 s 3H -CH₃ (Acetyl)

¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

167.9 C=O (Amide)

145.8 C-NH₂

128.9 C-NHCOCH₃

120.8 CH (ortho to -NHCOCH₃)

113.8 CH (ortho to -NH₂)

24.1 CH₃ (Acetyl)

Mass Spectrometry (Electron Ionization - EI)
m/z Interpretation

151.1 [M+1]⁺ (Molecular ion + H)

150.1 [M]⁺ (Molecular ion)

109.1 [M - COCH₂]⁺

108.0 [M - CH₂CO]⁺

92.0 [C₆H₆N]⁺

65.0 [C₅H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 2-(4-Aminophenyl)acetamide. Instrument-specific parameters

may require optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance

(ATR) accessory, which is a common and convenient method.
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Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered

on and have completed their initialization and self-check procedures.

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable

solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to

account for atmospheric and instrumental contributions.

Sample Preparation: Place a small amount of the powdered 2-(4-Aminophenyl)acetamide
sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Sample Analysis: Apply pressure to the sample using the ATR's pressure clamp to ensure

good contact between the sample and the crystal.

Data Acquisition: Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum. Perform baseline

correction and peak picking as necessary.

Cleaning: Thoroughly clean the ATR crystal and the pressure clamp after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation: Accurately weigh 5-10 mg of 2-(4-Aminophenyl)acetamide and

dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean,

dry vial.

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. The solution

height should be approximately 4-5 cm.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and match the

probe for the desired nuclei (¹H and ¹³C). Lock the field frequency using the deuterium signal

from the solvent. Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:
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Set the appropriate spectral width, acquisition time, and relaxation delay.

Use a 90° pulse.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

¹³C NMR Acquisition:

Set a wider spectral width compared to ¹H NMR.

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically

required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry
This protocol describes a general procedure for analyzing a solid sample using a mass

spectrometer with an electron ionization (EI) source.

Sample Introduction: Introduce a small amount of the 2-(4-Aminophenyl)acetamide sample

into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion
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probe can be used. The probe is heated to volatilize the sample into the ion source.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecules to lose an electron,

forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are

accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass

analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected by a detector, which generates a signal

proportional to the abundance of each ion.

Data Acquisition and Processing: A mass spectrum is generated by plotting the relative

abundance of the ions against their m/z ratio. The instrument's software is used to identify

the molecular ion peak and analyze the fragmentation pattern.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b1267592#spectroscopic-data-of-2-4-aminophenyl-
acetamide-ftir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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